molecular formula C23H15N7O3 B2354433 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-03-5

3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2354433
CAS RN: 891108-03-5
M. Wt: 437.419
InChI Key: LMNDKEYAVMNOEX-UHFFFAOYSA-N
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Description

The compound “3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzamide group (C6H5CONH2), a pyridine ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The [1,2,4]triazolo[4,3-b]pyridazine ring, in particular, would be a key structural feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group. The benzamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound explosive under certain conditions .

Scientific Research Applications

Molecular Simulation and Non-linear Optics

The compound and its derivatives have been used in molecular simulations to describe their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This could potentially be used in non-linear optics .

Antiviral and Antimicrobial Activities

Triazoloquinoxaline derivatives, which share structural similarities with the compound, have shown potential antiviral and antimicrobial activities . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .

Metal-Organic Frameworks

The compound’s structural analogs have been used in the synthesis of metal-organic frameworks . These frameworks have potential applications in gas storage, catalysis, and drug delivery.

Cytotoxic Activity

Some structurally similar compounds have shown cytotoxic activity against breast cancer cell lines . This suggests potential applications in cancer therapy.

Energetic Materials

Compounds with similar structures have been used in the development of energetic materials . These materials are insensitive and have potential applications as metal-free detonating substances .

Material Science

The compound’s structural analogs have been used in the development of materials with non-linear optical properties . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Given the diverse biological activities of compounds containing triazole rings, potential areas of research could include exploring its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

3-nitro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O3/c31-23(17-2-1-3-19(14-17)30(32)33)25-18-6-4-15(5-7-18)20-8-9-21-26-27-22(29(21)28-20)16-10-12-24-13-11-16/h1-14H,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDKEYAVMNOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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